molecular formula C16H16S B165438 4,6-Diethyldibenzothiophene CAS No. 132034-91-4

4,6-Diethyldibenzothiophene

Cat. No. B165438
M. Wt: 240.4 g/mol
InChI Key: UMQGGSYHJPHWFV-UHFFFAOYSA-N
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Description

4,6-Diethyldibenzothiophene is a polycyclic aromatic hydrocarbon with the molecular formula C16H16S . It is a sulfur-containing compound often referred to as a sulfur-containing heterocycle.


Molecular Structure Analysis

The molecular weight of 4,6-Diethyldibenzothiophene is 240.36 g/mol . The InChI string is 1S/C16H16S/c1-3-11-7-5-9-13-14-10-6-8-12(4-2)16(14)17-15(11)13/h5-10H,3-4H2,1-2H3 . The SMILES string is CCC1=C2C(=CC=C1)C3=CC=CC(=C3S2)CC .


Physical And Chemical Properties Analysis

4,6-Diethyldibenzothiophene is a solid with a melting point of 49-50 °C . It is insoluble in water but soluble in organic solvents such as benzene and dichloromethane .

Scientific Research Applications

Microbial Desulfurization

4,6-Diethyldibenzothiophene (4,6-DEDBT) is utilized in microbial desulfurization studies. Research has demonstrated that certain bacterial isolates, such as Arthrobacter species, can selectively remove sulfur from sterically hindered dibenzothiophenes like 4,6-DEDBT. This process involves intermediates such as 4,6-DEDBT sulfone and ultimately produces sulfur-free compounds like 2-hydroxy-3,3(prm1)-diethylbiphenyl (HDEBP) (Lee, Senius, & Grossman, 1995).

Hydrodesulfurization Inhibition Studies

Studies on the hydrodesulfurization (HDS) of 4,6-DEDBT focus on understanding the inhibitory effects on this process. For instance, compounds like 3-ethylcarbazole and naphthalene have been found to inhibit the HDS rate of 4,6-DEDBT, providing insights into the mechanisms of HDS and potential strategies for optimizing this process (Ho, 2003; Ho & Nguyen, 2004; Ho & Qiao, 2010).

Catalyst Optimization and Kinetics

Research into the hydrodesulfurization of 4,6-DEDBT also extends to catalyst optimization. Studies have explored the kinetics of this process, how different catalysts like NiMo/Al2O3 affect the reactivity, and the mechanisms of transformation. This research helps in developing more efficient catalysts for sulfur removal in various industrial applications (Meille et al., 1997; Safa & Ma, 2016; Varga et al., 2006; Ho & McConnachie, 2011; Ho, 2016; Egorova & Prins, 2004).

Oxidation Studies

The oxidation kinetics of 4,6-DEDBT have been a subject of study, particularly in contexts like fuel desulfurization. Understanding the oxidation behavior of 4,6-DEDBT in various catalyst systems provides valuable information for the development of processes like oxidative desulfurization (Te, Fairbridge, & Ring, 2001; Dávila et al., 2019).

Synthesis and Chemical Characterization

Research into the synthesis of 4,6-DEDBT and its derivatives plays a crucial role in understanding its chemical properties and potential applications. This includes studies on efficient synthesis methods and characterization of its chemical behavior (Kuehm-Caubère et al., 1996; Katritzky & Perumal, 1990).

Biodesulfurization Pathways

Studies have also focused on the biodesulfurization pathways of 4,6-DEDBT, identifying key metabolites and constructing desulfurization pathways. This research is significant in understanding how microorganisms can be utilized to remove sulfur from complex organic compounds (MacPherson et al., 1998).

Safety And Hazards

The safety data sheet for 4,6-Diethyldibenzothiophene suggests avoiding dust formation, breathing vapors or mists, and contact with skin and eyes . In case of contact, it is recommended to wash off with soap and plenty of water .

properties

IUPAC Name

4,6-diethyldibenzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16S/c1-3-11-7-5-9-13-14-10-6-8-12(4-2)16(14)17-15(11)13/h5-10H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMQGGSYHJPHWFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)C3=CC=CC(=C3S2)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20348890
Record name 4,6-Diethyldibenzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20348890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Diethyldibenzothiophene

CAS RN

132034-91-4
Record name 4,6-Diethyldibenzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20348890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
137
Citations
TC Ho - Journal of Catalysis, 2003 - Elsevier
This study addresses some of the inhibiting aspects of the hydrodesulfurization (HDS) of 4,6-diethyldibenzothiophene on a sulfided CoMo/Al 2 O 3 –SiO 2 catalyst at relatively low …
Number of citations: 99 www.sciencedirect.com
MK Lee, JD Senius, MJ Grossman - Applied and environmental …, 1995 - Am Soc Microbiol
Dibenzothiophenes (DBTs) bearing alkyl substitutions adjacent to the sulfur atom, such as 4,6-diethyldibenzothiophene (4,6-DEDBT), are referred to as sterically hindered with regard to …
Number of citations: 151 journals.asm.org
TC Ho, D Nguyen - Journal of Catalysis, 2004 - Elsevier
This study aims to gain a quantitative understanding of the poisoning effect of 3-ethylcarbazole (3ECBZ) on the hydrodesulfurization (HDS) of 4,6-diethyldibenzothiophene (46DEDBT) …
Number of citations: 48 www.sciencedirect.com
TC Ho - Catalysis Letters, 2016 - Springer
Sulfiding medium strongly affects the performances of unsupported metal sulfide hydrodesulfurization catalysts. A gas-sulfided CoMo unsupported catalyst has about the same …
Number of citations: 4 link.springer.com
TAG Duarte, SMG Pires, ICMS Santos… - Catalysis Science & …, 2016 - pubs.rsc.org
The tetrabutylammonium (TBA) salt of a Keggin-type polyoxometalate (POM), with the chemical formula TBA4H2[BW11Mn(H2O)O39]·H2O, TBABW11Mn, was evaluated as a catalyst in …
Number of citations: 17 pubs.rsc.org
P Saranjampour, E Vebrosky… - Abstracts of Papers of the …, 2017 - hero.epa.gov
Dibenzothiophene (DBT) and 4, 6-diethyldibenzothiophene (C4-DBT) are major constituents of crude oil which may enter marine ecosystems via oil spills. Previous research has shown …
Number of citations: 0 hero.epa.gov
Z Varga, J Hancsók, D Kalló, Á Stumpfc - Reaction Kinetics and Catalysis …, 2006 - Springer
The hydrodesulfurization (HDS) of dibenzothiophene (DBT), 4-methyl-dibenzothiophene (4 M-DBT), 4,6-dimethyldibenzothiophene (4,6 DM-DBT) and 4,6-diethyldibenzothiophene (4,6 …
Number of citations: 3 link.springer.com
SMG Pires, MMQ Simões, ICMS Santos… - Applied Catalysis B …, 2014 - Elsevier
Following our approach on the use of metalloporphyrins as catalysts and hydrogen peroxide as oxidant in the oxidation of organosulfur compounds (eg sulfides, benzothiophenes and …
Number of citations: 36 www.sciencedirect.com
G Prasoulas, K Dimos, P Glekas, S Kalantzi, S Sarris… - Processes, 2021 - mdpi.com
Biodesulfurization (BDS) is considered a complementary technology to the traditional hydrodesulfurization treatment for the removal of recalcitrant sulfur compounds from petroleum …
Number of citations: 6 www.mdpi.com
T MacPherson, CW Greer, E Zhou… - … science & technology, 1998 - ACS Publications
A combined solid-phase microextraction/GC-MS analytical technique was used to monitor the formation of metabolites in the biodesulfurization of the bitumen model organosulfur …
Number of citations: 30 pubs.acs.org

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